(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
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Description
(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The scientific research on compounds structurally related to (E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile primarily focuses on their synthesis and potential applications in various chemical transformations. Studies have explored the synthesis of pyridine and pyrimidine derivatives through reactions involving morpholine derivatives, highlighting the versatility of these compounds in producing a wide range of heterocyclic compounds. For instance, 3-substituted 2(1H)-pyridones have been produced from reactions involving morpholine derivatives with various carbon acids, showcasing the compound's utility in synthesizing pyridine rings. Similarly, condensation reactions with aminoazoles have led to the synthesis of azolo[1,5-a]pyrimidin-7-amines, demonstrating the compound's role in generating pyrimidine derivatives (Ratemi, Namdev, & Gibson, 1993; Gazizov, Fedotov, Gorbunov, Ulomskiy, Yeltsov, Rusinov, & Rusinov, 2019).
Additionally, transformations of the pyrido[1,2-a]pyrazine ring into various heterocyclic structures have been described, indicating the structural flexibility and synthetic utility of compounds within this chemical framework (Kolar, Tiŝler, & Pizzioli, 1996). Moreover, the synthesis of new series of pyridine and fused pyridine derivatives further exemplifies the broad applicability of these compounds in medicinal chemistry and materials science (Al-Issa, 2012).
Potential Applications in Drug Discovery
The structural motifs present in this compound and related compounds suggest potential applications in drug discovery. For example, the discovery of a potent non-nitrogen containing morpholine isostere has been highlighted, showcasing the importance of such structural units in the development of inhibitors for the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer and other diseases (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019). This demonstrates the relevance of the compound's core structure in medicinal chemistry, particularly in the design of molecules with potential therapeutic applications.
Properties
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c23-15-16(21(27)25-10-12-29-13-11-25)14-18-20(30-17-6-2-1-3-7-17)24-19-8-4-5-9-26(19)22(18)28/h1-9,14H,10-13H2/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENHIXAGDURXDL-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.